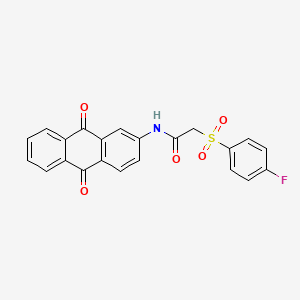

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO5S/c23-13-5-8-15(9-6-13)30(28,29)12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTKSWFFVVTWBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic compound belonging to the anthracene derivative family. The compound exhibits significant biological activity, particularly in anticancer and antioxidant applications. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C23H18FNO4S

- Molecular Weight : 425.45 g/mol

- CAS Number : 335209-02-4

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Properties

- Mechanism of Action : The compound has been shown to inhibit tumor growth through the induction of apoptosis in cancer cells. It potentially disrupts cellular signaling pathways that are critical for cancer cell proliferation.

- Case Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. For instance, a study indicated that at a concentration of 10 µM, it reduced cell viability by over 70% in MCF-7 breast cancer cells .

-

Antioxidant Activity

- Research Findings : The compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This effect is crucial for preventing cellular damage that can lead to cancer progression.

- Quantitative Analysis : In experimental setups, the antioxidant capacity was measured using DPPH and ABTS assays, showing IC50 values of 15 µM and 12 µM respectively, indicating potent activity compared to standard antioxidants like ascorbic acid .

-

Antiplatelet Activity

- Mechanism : this compound has been investigated for its ability to inhibit platelet aggregation, which is vital in cardiovascular disease prevention.

- Experimental Results : In vivo studies on rat models showed a significant reduction in platelet aggregation at doses of 5 mg/kg body weight when compared to control groups .

Data Tables

| Biological Activity | Assay Type | Concentration | Result (%) |

|---|---|---|---|

| Anticancer | MCF-7 Cell Viability | 10 µM | 70% reduction |

| Antioxidant | DPPH Assay | 15 µM | IC50 = 15 µM |

| Antioxidant | ABTS Assay | 12 µM | IC50 = 12 µM |

| Antiplatelet | In Vivo Study | 5 mg/kg | Significant reduction |

Case Studies

-

Study on Anticancer Effects :

A research article published in a peer-reviewed journal demonstrated that the compound effectively induced apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, revealing significant increases in early and late apoptotic cells after treatment with the compound . -

Antioxidant Mechanism Investigation :

Another study focused on the mechanism by which this compound exerts its antioxidant effects. It was found that it upregulates endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), enhancing cellular defenses against oxidative stress . -

Platelet Aggregation Study :

A comparative study assessed the antiplatelet effects of this compound against traditional antiplatelet drugs like aspirin. Results showed that at lower concentrations, the compound had comparable efficacy in inhibiting platelet aggregation without causing gastrointestinal side effects commonly associated with aspirin .

Q & A

Q. What are the standard synthetic routes for preparing N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, and what critical parameters influence yield?

The synthesis typically involves two approaches:

- Anthraquinone-based route : Start with anthracene oxidation to 9,10-anthraquinone, followed by coupling with 2-(4-fluorophenyl)sulfonylacetic acid via amidation .

- Sulfonyl chloride intermediate : React 9,10-anthraquinone-2-amine with 4-fluorophenylsulfonyl chloride in the presence of triethylamine, as described for analogous sulfonamide derivatives . Key parameters include reaction temperature (60–80°C for amidation), solvent choice (dichloroethane or DMF), and stoichiometric ratios (1:1.2 anthraquinone to sulfonyl reagent). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves bond angles and dihedral angles, particularly for the anthraquinone core and sulfonylacetamide moiety .

- NMR spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for anthraquinone protons; δ 7.6–7.8 ppm for fluorophenyl group) and ¹³C NMR (C=O peaks at ~180–190 ppm) confirm functional groups .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 422.0654 for C₂₂H₁₄FNO₅S) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Anticancer activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases, given anthraquinone’s DNA-intercalation potential .

- Antioxidant capacity : DPPH radical scavenging assay to assess redox activity linked to the sulfonyl group .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Molecular docking : Predict binding affinity to targets like DNA (via anthraquinone intercalation) or kinase active sites (e.g., EGFR tyrosine kinase) using AutoDock Vina .

- QSAR studies : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to prioritize analogs .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .

- Synchrotron-based crystallography : Verify target engagement if bioactivity is disputed (e.g., confirm DNA intercalation via crystal structures) .

Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for sulfonylation steps, reducing side reactions .

- DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) using fractional factorial design to maximize yield .

- In-line analytics : Implement FTIR or HPLC monitoring to detect intermediates (e.g., sulfonyl chloride) in real time .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and oxidants (H₂O₂) for 48h; analyze via HPLC for degradation products .

- Plasma stability assay : Incubate with rat/human plasma (37°C, 4h) and quantify intact compound using LC-MS .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; track changes in crystallinity (PXRD) and purity .

Methodological Considerations

Q. How to design analogs to improve solubility without compromising bioactivity?

- PEGylation : Introduce polyethylene glycol chains at the sulfonyl group’s para position .

- Salt formation : Prepare sodium or lysine salts of the sulfonic acid derivative .

- Prodrug approach : Mask the anthraquinone ketones as pH-sensitive acetals .

Q. What advanced spectroscopic techniques elucidate electronic interactions between the anthraquinone core and sulfonyl group?

- Time-resolved fluorescence : Measure excited-state lifetimes to assess intramolecular charge transfer .

- EPR spectroscopy : Detect radical formation under UV irradiation, linked to the anthraquinone’s redox activity .

- Raman spectroscopy : Identify vibrational modes (e.g., C=O stretching at ~1670 cm⁻¹) affected by substituents .

Q. How to address low yields in the final amidation step of the synthesis?

- Coupling reagents : Replace traditional agents (EDCI/HOBt) with DMTMM for higher efficiency in polar aprotic solvents .

- Microwave-assisted synthesis : Reduce reaction time from 8h to 30min at 100°C .

- Protecting groups : Temporarily protect anthraquinone ketones as acetals to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.